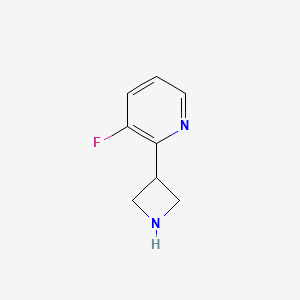

2-(Azetidin-3-yl)-3-fluoropyridine

Description

Significance of Azetidine (B1206935) and Pyridine (B92270) Moieties in Pharmaceutical Research

The azetidine moiety , a four-membered saturated nitrogen-containing heterocycle, has gained significant traction in drug discovery. lifechemicals.com Though historically considered challenging to synthesize, modern chemistry has made them more accessible. sciencedaily.comnih.gov The azetidine ring imparts a degree of conformational rigidity to a molecule, which can be advantageous for optimizing binding to a biological target. nih.govpharmablock.com It serves as a versatile scaffold and has been incorporated into drugs to improve properties such as potency and metabolic stability. lifechemicals.compharmablock.com Azetidines are present in several approved drugs and are explored for treating conditions like neurological diseases. sciencedaily.compharmablock.com Their strained ring system also presents unique vectors for substitution, allowing chemists to explore chemical space efficiently. lifechemicals.com

The pyridine ring , a six-membered aromatic heterocycle, is one of the most prevalent structural units in pharmaceutical science. nih.govresearchgate.net It is often considered a bioisostere of a benzene (B151609) ring but with distinct properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can enhance aqueous solubility and bioavailability. enpress-publisher.com This feature allows for critical interactions with biological targets and can improve the pharmacokinetic profile of a drug candidate. researchgate.netenpress-publisher.com Pyridine derivatives are integral to a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. enpress-publisher.comsarchemlabs.comresearchgate.net Over two-thirds of FDA-approved small-molecule drugs contain at least one N-heterocycle, with pyridine being a dominant scaffold. nih.govchim.it

Overview of Fluorinated Heterocycles in Drug Discovery and Development

The introduction of fluorine into heterocyclic compounds is a widely used strategy in modern drug design to enhance pharmacological properties. nih.gov The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, pKa, and lipophilicity. chim.itrsc.org

Fluorination can block sites of metabolism, thereby increasing a drug's half-life. rsc.org It can also alter the electronic nature of a molecule, leading to stronger interactions with a target protein. chim.it The strategic placement of fluorine can modulate the acidity or basicity of nearby functional groups, improving bioavailability and receptor affinity. nih.gov It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine, highlighting the significant impact of this element in drug discovery. nih.govrsc.orgacs.org The combination of fluorine with heterocyclic scaffolds, such as in 2-(Azetidin-3-yl)-3-fluoropyridine, creates a powerful synergy for developing new therapeutic agents. nih.govacs.org

Historical Context of Azetidinyl-Pyridine Systems in Bioactive Agents

The development of azetidinyl-pyridine systems as bioactive agents is rooted in the exploration of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are implicated in a variety of central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine (B1678760) addiction.

Research into selective nAChR modulators identified that a 3-pyridyl ether scaffold was a promising starting point. The quest for novel compounds with improved potency, selectivity, and drug-like properties led to the incorporation of various cyclic amines. The azetidine ring, in particular, emerged as a key component.

Patents from the early 2000s describe the synthesis and evaluation of a series of azetidinyl ether derivatives of pyridine. These compounds were found to be potent and selective modulators of nAChR subtypes, especially the α4β2 subtype, which is a major focus for CNS drug development. The specific substitution pattern, including the placement of a fluorine atom on the pyridine ring, was systematically explored to optimize activity. The reaction of a fluorinated pyridine with an azetidine derivative is a key step in the synthesis of these compounds. This line of research established azetidinyl-pyridine systems as a privileged scaffold for targeting nAChRs and laid the groundwork for their further investigation in the context of neurological and psychiatric conditions.

Structure

3D Structure

Properties

Molecular Formula |

C8H9FN2 |

|---|---|

Molecular Weight |

152.17 g/mol |

IUPAC Name |

2-(azetidin-3-yl)-3-fluoropyridine |

InChI |

InChI=1S/C8H9FN2/c9-7-2-1-3-11-8(7)6-4-10-5-6/h1-3,6,10H,4-5H2 |

InChI Key |

NYNOJHRLBUVFFB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=C(C=CC=N2)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Azetidin 3 Yl 3 Fluoropyridine and Its Structural Analogues

Strategies for Azetidine (B1206935) Ring Construction and Functionalization

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable motif in medicinal chemistry. Its synthesis and subsequent functionalization require methods that can precisely control stereochemistry and regioselectivity.

Achieving stereocontrol in the synthesis of substituted azetidines is crucial for developing specific structural analogues. Several diastereoselective methods have been established.

One such method involves the iodine-mediated cyclization of homoallyl amines. This 4-exo trig cyclization process can deliver cis-2,4-disubstituted iodo-azetidines, which can be further functionalized through nucleophilic displacement of the iodine. nih.gov Another approach begins with simple oxiranylmethyl-substituted benzylamines, which undergo a scalable, two-step regio- and diastereoselective cyclization to yield trans-3-(hydroxymethyl)-2-arylazetidines under kinetically controlled conditions. acs.org This method has shown remarkable functional group tolerance. acs.org

Furthermore, the asymmetric hydrogenation of prochiral azetinyl-carboxylic acids, formed via organometallic routes, provides stereocontrolled access to 2-azetidinylcarboxylic acids. researchgate.net The reduction can be performed with high enantioselectivity using metal catalysts like palladium or chiral ruthenium complexes. researchgate.net The enantiomeric ratio of the product can be influenced by the substituent on the azetine ring, with aryl groups often yielding higher enantiomeric excess than alkyl groups. researchgate.net

A distinct electrocyclization route has been discovered for forming azetidine nitrones from N-alkenylnitrones. These nitrones can then undergo various cycloaddition and nucleophilic addition reactions with excellent diastereoselectivity to produce densely substituted azetidines. nih.gov

The inherent ring strain of azabicyclo[1.1.0]butanes (ABBs) makes them valuable precursors for the synthesis of 3-substituted azetidines. Strain-release driven reactions allow for the selective functionalization of the azetidine core. The addition of nucleophilic organometallic species, such as aryl Grignard reagents, to in situ generated ABBs leads to the selective formation of 3-arylated azetidines. researchgate.net This strategy has been developed into one-pot procedures that also incorporate subsequent N-arylation. researchgate.net

This strain-release functionalization provides a modular and programmable route to access complex and stereopure azetidines, which would be challenging to synthesize through other methods. nih.govchemrxiv.org The versatility of this approach allows for the introduction of a wide array of substituents at the 3-position of the azetidine ring.

The direct functionalization of the azetidine ring at the C-2 position can be effectively achieved through α-lithiation followed by trapping with an electrophile. This method's success is highly dependent on the nature of the protecting group on the azetidine nitrogen. Electron-withdrawing groups like N-Boc (tert-butoxycarbonyl), N-thiopivaloyl, or N-tert-butoxythiocarbonyl (Botc) are essential to facilitate the deprotonation at the adjacent carbon. rsc.orgacs.org

The lithiation is typically performed using a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), at low temperatures (e.g., -78 °C) in a solvent such as THF. nih.gov The resulting α-lithiated azetidine can then be quenched with a variety of electrophiles, including aldehydes, ketones, and silyl (B83357) or stannyl (B1234572) chlorides, to yield C-2 substituted azetidines. organic-chemistry.org The choice of the N-protecting group can influence the regioselectivity of lithiation when multiple sites are available. For instance, on α-alkylazetidines, an N-thiopivaloyl group directs lithiation to the C-2 position, whereas an N-Botc group directs it to the C-4 position. acs.org

| Parameter | Conditions | Reference |

| Protecting Group | N-Boc, N-thiopivaloyl, N-Botc | rsc.orgacs.orgnih.gov |

| Lithiation Agent | s-BuLi, n-BuLi, LiTMP | nih.gov |

| Solvent/Additive | THF, with or without TMEDA | nih.gov |

| Temperature | -78 °C | nih.gov |

| Electrophiles | D₂O, Aldehydes, Ketones, Stannyl chlorides, Silyl chlorides | organic-chemistry.org |

Table 1: General Conditions for α-Lithiation and Electrophile Trapping of N-Protected Azetidines

The crucial step of coupling the azetidine ring to the fluoropyridine moiety is often achieved through N-arylation reactions. Two prominent methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a C-N bond between an amine and an aryl halide. youtube.com For the synthesis of N-aryl azetidines, this involves reacting an azetidine with an appropriate aryl halide (e.g., a bromopyridine) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netresearchgate.net The choice of ligand is critical for the reaction's efficiency; bulky, electron-rich biaryl phosphine ligands (such as XPhos or SPhos) are often employed to enhance catalytic activity. youtube.comsigmaaldrich.com The base, commonly a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), facilitates the deprotonation of the amine. nih.gov

| Component | Examples | Reference |

| Catalyst | Palladium Precatalysts (e.g., G4-XPhos) | nih.gov |

| Ligand | Biaryl monophosphines (e.g., XPhos, SPhos, RuPhos) | researchgate.netyoutube.com |

| Base | NaOtBu, KOtBu, Cs₂CO₃ | researchgate.netnih.gov |

| Aryl Halide | Aryl bromides, Aryl chlorides | researchgate.netrsc.org |

Table 2: Key Components for Buchwald-Hartwig Amination of Azetidines

Alternatively, Nucleophilic Aromatic Substitution (SNAr) can be employed, particularly when the pyridine (B92270) ring is sufficiently activated by electron-withdrawing groups. nih.gov In the context of 2-(azetidin-3-yl)-3-fluoropyridine synthesis, this would typically involve reacting a 3-yl-azetidine derivative with a dihalopyridine, such as 2-chloro-3-fluoropyridine (B99640). The fluorine atom at the 3-position and the electron-withdrawing nature of the pyridine nitrogen activate the C-2 position towards nucleophilic attack by the azetidine nitrogen. nih.govyoutube.com SNAr reactions are often performed in polar aprotic solvents like DMSO or DMF and may require heat. acsgcipr.org

Fluoropyridine Synthesis Techniques Relevant to the 3-Fluoropyridine (B146971) Moiety

The synthesis of the 3-fluoropyridine portion of the target molecule requires specific methods for introducing a fluorine atom onto the pyridine ring, often followed by creating a reactive site for coupling with the azetidine.

Nucleophilic aromatic substitution is a primary method for constructing substituted pyridines. The reaction involves the attack of a nucleophile on a pyridine ring that is substituted with a good leaving group (like a halogen) and activated by electron-withdrawing groups. semanticscholar.org The pyridine nitrogen itself acts as an electron-withdrawing feature, activating the ortho (C2, C6) and para (C4) positions to attack. youtube.com

For the synthesis of a 2-substituted-3-fluoropyridine, a common precursor is a dihalopyridine such as 2-chloro-3-fluoropyridine or 2-bromo-3-fluoropyridine. The reactivity of halogens in SNAr reactions on pyridine rings generally follows the order F > Cl > Br > I, which is opposite to SN2 reactions. nih.gov This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov

Therefore, in a reaction between an azetidine nucleophile and 2-chloro-3-fluoropyridine, the substitution is expected to occur selectively at the C-2 position, displacing the chloride, which is a better leaving group than fluoride (B91410) under many conditions but is attached to the more electrophilic carbon. The presence of the 3-fluoro substituent further activates the C-2 position toward nucleophilic attack. nih.gov These reactions are typically carried out in the presence of a base in a polar aprotic solvent. acsgcipr.org

Conversion of Pyridine N-Oxides to 2-Fluoropyridines

A facile and regioselective method for the synthesis of 2-fluoropyridines involves the conversion of readily available pyridine N-oxides. This transformation can be achieved by first converting the pyridine N-oxide into a 2-pyridyltrialkylammonium salt under mild, metal-free conditions. These isolable intermediates then serve as effective precursors for the introduction of fluorine. nih.gov

This method has been successfully applied to a range of substituted pyridine N-oxides, demonstrating good functional group tolerance. For instance, 3-substituted pyridine N-oxides undergo fluorination exclusively at the 2-position, para to the existing substituent. datapdf.com This high regioselectivity is a significant advantage over other fluorination methods. The reaction tolerates various functional groups, including Lewis basic heterocycles and amines, making it a versatile tool for the synthesis of structurally diverse 2-fluoropyridines. datapdf.com A notable example is the preparation of 5-(azetidin-3-yl)-2-fluoropyridine, which was synthesized in a 57% yield. datapdf.com

The general process can be summarized in the following table:

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 3-Substituted Pyridine N-Oxide | 1. Trimethylamine, Activating Agent 2. Fluorinating Agent | 2-Fluoro-5-substituted-pyridine | 57-99 | datapdf.com |

| 3-Morpholinylpyridine N-Oxide | 1. Trimethylamine, Activating Agent 2. Fluorinating Agent | 2-Fluoro-5-morpholinylpyridine | Lower Yields | datapdf.com |

| N-Boc-3-aminopyridine N-Oxide | 1. Trimethylamine, Activating Agent 2. Fluorinating Agent | N-Boc-5-amino-2-fluoropyridine | Lower Yields | datapdf.com |

Selective Hydrodefluorination and Halogen Exchange Methodologies

While direct fluorination is a common strategy, selective hydrodefluorination and halogen exchange reactions offer alternative pathways to introduce fluorine into the pyridine ring. The reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by the halogen present. Fluoropyridines are generally more reactive than their chloro- or bromo- analogues. For example, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine. nih.gov This enhanced reactivity makes fluoropyridines valuable intermediates.

Halogen exchange, or the Finkelstein reaction, can be employed to convert a chloro- or bromo-pyridine to the corresponding fluoropyridine using a fluoride salt. This method's success is contingent on the reaction conditions and the substrate's electronic properties.

Selective hydrodefluorination, the replacement of a fluorine atom with hydrogen, can be used to synthesize specific isomers that might be difficult to obtain through direct fluorination. This approach is particularly useful when a polyfluorinated pyridine is more accessible.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they play a crucial role in the synthesis of complex molecules containing the this compound scaffold.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is widely used to introduce the azetidine ring onto the fluoropyridine core. nih.gov A typical approach would involve coupling an azetidin-3-yl boronic acid or ester with a 2-fluoro-5-halopyridine. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. nih.gov

The following table outlines a generalized Suzuki-Miyaura coupling for this synthesis:

| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst/Ligand | Product | Reference |

| 2-Fluoro-5-bromopyridine | N-Boc-azetidin-3-ylboronic acid | Pd(dppf)Cl₂ | N-Boc-2-(azetidin-3-yl)-3-fluoropyridine | nih.gov |

| 2-Fluoro-5-iodopyridine | N-Boc-azetidin-3-ylboronic acid | Pd(PPh₃)₄ | N-Boc-2-(azetidin-3-yl)-3-fluoropyridine | nih.gov |

Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can also be employed to construct the azetidine-pyridine linkage. nih.gov This reaction involves the coupling of an amine with an aryl halide or triflate.

Convergent and Divergent Synthetic Routes to the this compound Core

Both convergent and divergent strategies are utilized in the synthesis of this compound and its derivatives.

A convergent synthesis involves the independent synthesis of the fluoropyridine and azetidine fragments, which are then coupled together in a late-stage step. This approach is often favored for its efficiency and flexibility, allowing for the facile preparation of analogues by simply varying one of the coupling partners. A common convergent strategy involves a Suzuki-Miyaura coupling between a pre-functionalized 2-fluoro-5-halopyridine and an N-protected azetidin-3-ylboronic acid derivative.

A divergent synthesis begins with a common intermediate that is subsequently modified to generate a library of related compounds. For instance, a pre-formed 2-(azetidin-3-yl)pyridine (B3029527) core could be subjected to various late-stage functionalization reactions, including fluorination. Direct C-H fluorination of a 3,5-disubstituted pyridine can lead to the selective formation of the 2-fluoropyridine isomer. nih.gov This approach allows for the rapid generation of diverse analogues from a single advanced intermediate.

Methodological Advancements and Innovations in Azetidinyl-Fluoropyridine Synthesis

The field of synthetic organic chemistry is constantly evolving, leading to new and improved methods for the synthesis of complex molecules like this compound.

Recent advancements in palladium catalysis include the development of highly active and selective catalyst systems. The use of specialized phosphine ligands, such as RuPhos and BrettPhos, has enabled challenging cross-coupling reactions with high efficiency. nih.gov Furthermore, the development of micellar catalysis, where reactions are carried out in water using PPM levels of palladium, represents a significant step towards more sustainable and cost-effective synthetic processes. youtube.com

Innovations in fluorination chemistry have also provided new tools for the synthesis of fluoropyridines. The development of novel fluorinating reagents and catalytic methods allows for more selective and efficient introduction of fluorine atoms, often under milder reaction conditions.

The synthesis of the azetidine ring itself has seen advancements. New methods for the construction of this strained four-membered ring system, often starting from readily available precursors, have been reported. nih.gov These advancements facilitate the preparation of the azetidine building blocks required for the synthesis of the final target compound.

Structure Activity Relationship Sar Studies of 2 Azetidin 3 Yl 3 Fluoropyridine Derivatives

Impact of Azetidine (B1206935) Stereochemistry on Biological Activity

The stereochemistry of the azetidine ring at the C3 position is a critical determinant of the biological activity of 2-(azetidin-3-yl)-3-fluoropyridine derivatives. The spatial arrangement of the substituent on the four-membered ring significantly influences the molecule's ability to bind to its biological target.

Research has consistently demonstrated that the (S)-enantiomer of related azetidinyl-pyridine compounds exhibits significantly higher potency compared to the (R)-enantiomer. This stereoselectivity suggests that the target receptor possesses a chiral binding pocket that preferentially accommodates the (S)-configuration. The precise orientation of the azetidine ring and its substituents is crucial for establishing key interactions, such as hydrogen bonds and van der Waals forces, within the receptor's active site.

Table 1: Impact of Azetidine Stereochemistry on Receptor Binding Affinity

| Compound | Stereochemistry | Binding Affinity (Ki, nM) |

| This compound | Racemic | Data not available |

| (S)-2-(Azetidin-3-yl)-3-fluoropyridine | S | Potentially higher affinity |

| (R)-2-(Azetidin-3-yl)-3-fluoropyridine | R | Potentially lower affinity |

Influence of Fluorine Position and Other Halogen Substituents on the Pyridine (B92270) Ring

The position and nature of halogen substituents on the pyridine ring play a pivotal role in modulating the electronic properties and, consequently, the biological activity of 2-(azetidin-3-yl)pyridine (B3029527) derivatives. The introduction of a fluorine atom at the 3-position of the pyridine ring, as in the parent compound, is often a key feature for potent activity.

The high electronegativity of the fluorine atom can influence the pKa of the pyridine nitrogen, affecting its protonation state at physiological pH and its ability to act as a hydrogen bond acceptor. Furthermore, the fluorine atom can engage in specific interactions with the receptor, such as halogen bonding or dipole-dipole interactions, which can contribute to enhanced binding affinity.

Studies comparing different halogen substituents (F, Cl, Br) at various positions on the pyridine ring have revealed that the 3-fluoro substitution is frequently optimal. Changing the halogen or its position can lead to a significant decrease in potency, highlighting the specific and sensitive nature of the interaction between this part of the molecule and its target.

Table 2: Influence of Pyridine Ring Halogenation on Biological Activity

| Compound | Halogen Substituent | Position | Relative Potency |

| This compound | Fluoro | 3 | High |

| 2-(Azetidin-3-yl)-3-chloropyridine | Chloro | 3 | Moderate to Low |

| 2-(Azetidin-3-yl)-5-fluoropyridine | Fluoro | 5 | Low |

| 2-(Azetidin-3-yl)pyridine | None | - | Low |

Modifications of the Azetidine Nitrogen and Side Chain Derivatives

N-methylation or the introduction of other small alkyl groups can sometimes lead to an increase in potency, potentially by providing additional van der Waals contacts within the binding pocket or by altering the conformational preference of the azetidine ring. However, larger or more polar substituents on the nitrogen are often detrimental to activity, suggesting that this region of the molecule may be sterically constrained within the receptor.

The introduction of substituents on the carbon atoms of the azetidine ring can also have a profound effect on activity. For instance, the presence of a methyl group on the azetidine ring can introduce a new chiral center and may either enhance or decrease binding affinity depending on its stereochemistry and the specific interactions it forms.

Bioisosteric Replacements and Scaffold Hopping within Related Azetidinyl-Pyridine Chemotypes

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to explore new chemical space and improve the properties of a lead compound. nih.govmdpi.com In the context of this compound, these approaches involve replacing the azetidine or pyridine ring with other cyclic or acyclic moieties that mimic their key steric and electronic features. nih.govmdpi.comresearchgate.net

For the azetidine ring, potential bioisosteres could include other four-membered rings like oxetane (B1205548) or cyclobutane, or even larger rings such as pyrrolidine (B122466) or piperidine. tcichemicals.com However, the constrained nature of the azetidine ring is often crucial for maintaining the correct orientation of the pyridine moiety for optimal receptor interaction. researchgate.net Therefore, any replacement must preserve this critical conformational constraint.

Scaffold hopping can involve more drastic changes to the core structure, such as replacing the entire azetidinyl-pyridine scaffold with a different heterocyclic system that presents similar pharmacophoric features. mdpi.com For example, a bicyclic system could be designed to mimic the spatial arrangement of the key binding elements of this compound. Computational modeling and structure-based design are invaluable tools for identifying promising new scaffolds. mdpi.com

Table 3: Examples of Bioisosteric Replacements for the Azetidine Ring

| Original Moiety | Bioisosteric Replacement | Rationale |

| Azetidine | Oxetane | Similar ring size and strain, alters hydrogen bonding capacity. tcichemicals.com |

| Azetidine | Cyclobutane | Maintains ring size, removes hydrogen bonding capability. |

| Azetidine | Pyrrolidine | Increases ring size and flexibility. |

Conformational Analysis and its Correlation with Receptor Binding

Computational studies, such as molecular mechanics and quantum mechanics calculations, can be used to predict the low-energy conformations of the molecule. These studies often reveal a preferred "folded" or "extended" conformation, which may correlate with the active binding pose. The fluorine substituent on the pyridine ring can influence the conformational preference through steric and electronic effects.

Experimental techniques like X-ray crystallography and NMR spectroscopy can provide valuable information about the solid-state and solution-phase conformations, respectively. By comparing the conformational properties of active and inactive analogs, researchers can build a pharmacophore model that defines the essential three-dimensional arrangement of functional groups required for high-affinity binding. This understanding is critical for the design of new derivatives with improved conformational pre-organization for receptor binding, thereby enhancing potency.

Preclinical Biological Activity and Molecular Target Identification of 2 Azetidin 3 Yl 3 Fluoropyridine Analogues

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are widely expressed in the central nervous system and play a crucial role in cognitive processes like learning and memory. nih.gov Dysfunction of these receptors has been linked to various neurological and psychiatric disorders, making them a significant target for drug discovery. nih.gov Analogues of 2-(azetidin-3-yl)-3-fluoropyridine, particularly those based on the 3-(azetidinylmethoxy)pyridine scaffold, have been investigated for their ability to modulate nAChR activity.

The nAChR family is diverse, with numerous subtypes formed by different combinations of alpha (α) and beta (β) subunits. nih.gov The α4β2 and α7 subtypes are the most abundant in the brain and are primary targets for therapeutic intervention. nih.gov

Research into analogues has revealed significant selectivity profiles. The parent compound, 3-[2(S)-Azetidinylmethoxy]pyridine (A-85380), is a potent and highly selective agonist for the α4β2 nAChR subtype. nih.gov Further modifications, such as the introduction of a halogen at various positions on the pyridine (B92270) ring, have been explored to refine this selectivity. Analogues with a substituent at the 5 or 6-position, along with the 2-fluoro analogue, maintain a subnanomolar affinity for nAChRs. nih.gov In contrast, larger halogens like chloro, bromo, and iodo at the 2-position lead to a significant decrease in affinity. nih.gov

Sazetidine-A, a derivative of A-85380, is recognized as a highly potent and selective agonist for the α4β2 nAChR. nih.gov While its primary affinity is for the α4β2 subtype, studies have shown that sazetidine-A can also interact with α7 nAChRs, indicating a broader, though less potent, interaction profile. nih.gov Other related structures, such as 3′-(substituted pyridinyl)deschloroepibatidine analogs, have also been synthesized and evaluated, with some showing marked selectivity for the α4β2*-nAChR over the α3β4- and α7-nAChR subtypes. nih.gov

Interactive Table: nAChR Binding Affinities of Selected Analogues This table summarizes the binding affinities (Ki) of various nicotinic compounds for different nAChR subtypes. Users can sort the data by compound, subtype, or affinity to compare the selectivity profiles.

| Compound/Analogue | nAChR Subtype | Binding Affinity (Ki) | Selectivity Notes | Reference |

| Halogenated A-85380 Analogues | Rat Brain nAChRs | 11 - 210 pM | High affinity with F, 5-halo, or 6-halo subs. | nih.gov |

| 2-Chloro/Bromo/Iodo A-85380 | Rat Brain nAChRs | Lower Affinity | Bulky 2-substituents decrease affinity. | nih.gov |

| Sazetidine-A | α4β2 | Subnanomolar | Potent and selective agonist. | nih.gov |

| Compound 6b (deschloroepibatidine analog) | α4β2* | 0.13 nM | 25-fold selective over α3β4, 46-fold over α7. | nih.gov |

In vitro functional assays are critical for determining whether a ligand activates (agonist) or blocks (antagonist) a receptor. For nAChR modulators, these assays often measure ion flux or changes in intracellular calcium.

Sazetidine-A functions as a partial agonist at α4β2 nAChRs. nih.gov Its activity at α7 nAChRs is more complex; it can elicit agonist activity, particularly in the presence of a positive allosteric modulator (PAM) like PNU-120596, which reveals receptor activation through an increase in intracellular calcium. nih.gov However, pre-incubation with sazetidine-A can also attenuate the response to a subsequent application of an α7-selective agonist, suggesting it can desensitize the receptor, which is a form of antagonism. nih.gov

Studies on a series of 3′-(substituted pyridinyl)deschloroepibatidine analogues demonstrated that while all had high binding affinity, several compounds acted as potent antagonists at α4β2-nAChRs in electrophysiology assays. nih.gov This highlights how small structural modifications can shift a compound's functional profile from agonism to antagonism.

Antimicrobial Research Focus

The pyridine ring is a common feature in many antimicrobial agents. Consequently, analogues of this compound have been investigated for their potential as antibacterial, antifungal, and antitubercular agents.

A significant area of research has been the incorporation of the 3-fluoropyridine (B146971) moiety into the oxazolidinone class of antibiotics. Oxazolidinones are synthetic antibacterial agents that inhibit bacterial protein synthesis and are effective against Gram-positive bacteria, including resistant strains. mdpi.comnih.gov

A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives demonstrated promising antibacterial activity. mdpi.com These compounds were tested against a panel of Gram-positive bacteria, showing moderate to excellent efficacy. mdpi.com One of the most potent compounds in this series exhibited a minimum inhibitory concentration (MIC) of 0.25 µg/mL against certain strains, a potency eight times greater than the established antibiotic linezolid. mdpi.com Further studies on related 3-(pyridine-3-yl)-2-oxazolidinone derivatives confirmed their strong antibacterial action against pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. nih.govacs.org

Interactive Table: Antibacterial Activity of 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Analogues This table presents the Minimum Inhibitory Concentration (MIC) values for selected oxazolidinone derivatives against various Gram-positive bacteria. Users can filter by compound or bacterial strain.

| Compound | Bacterial Strain | MIC (µg/mL) | Comparative Potency | Reference |

| Compound 7j | Gram-Positive Strains | 0.25 | 8-fold stronger than Linezolid | mdpi.com |

| Compound 5 (R¹=Cl) | Gram-Positive Strains | 1-2 | Better than other '6a-m' compounds | mdpi.com |

| Compounds 6a-m | Gram-Positive Strains | 2-32 | Moderate activity | mdpi.com |

| Compound 21d | S. aureus (ATCC25923) | 2 | Similar to Linezolid | nih.gov |

| Compound 21d | S. pneumoniae (ATCC49619) | 1 | Similar to Linezolid | nih.gov |

The pyridine scaffold is a key component in various compounds investigated for antifungal properties. chempanda.com Research has shown that different classes of pyridine derivatives exhibit activity against a spectrum of human and plant fungal pathogens.

For instance, certain amide-pyridine scaffolds have demonstrated potent inhibitory effects against drug-resistant pathogenic fungi, with MIC values reported to be in the range of 0.125 to 2 µg/ml. chempanda.com Other explored structures include pyridine carboxamides and hybrid bis-(imidazole/benzimidazole)-pyridine derivatives, which have shown inhibitory activity against fungi like Candida albicans and Aspergillus niger. jst.go.jpnih.gov Picolinaldehyde phenylhydrazone derivatives containing a pyridine ring also showed broad-spectrum inhibition against several phytopathogenic fungi, in some cases superior to the commercial fungicide carbendazim. acs.org While direct studies on this compound analogues are not extensively published in this context, the established antifungal potential of the broader pyridine class suggests this is a viable area for future investigation.

The fight against tuberculosis, especially multi-drug resistant strains, necessitates the development of novel therapeutics. Pyridine-containing molecules have been crucial in this effort. nih.gov Isoniazid (B1672263), a cornerstone of tuberculosis treatment, is a pyridine derivative, and newer pyridine-based candidates are under investigation. nih.gov

Analogues of isoniazid and other pyridine derivatives have shown significant activity against Mycobacterium tuberculosis (MTB), including strains resistant to standard drugs. nih.gov One of the key targets for antitubercular drugs is DNA gyrase, an enzyme essential for bacterial DNA replication. mdpi.com Inhibition of this enzyme leads to bacterial cell death. mdpi.com Several classes of compounds, such as spiropyrimidinetriones and thiazolopyridone ureas, have been identified as inhibitors of MTB DNA gyrase. nih.govresearchgate.net Although direct evidence linking this compound analogues to DNA gyrase inhibition is not yet established, the proven importance of the pyridine scaffold in targeting this enzyme makes it a plausible and important mechanism to explore for this class of compounds. elsevierpure.com

Antiviral Activities

The emergence of drug-resistant viral strains necessitates the discovery of new antiviral agents with novel mechanisms of action. The this compound scaffold has been investigated for its potential to inhibit the replication of clinically significant viruses.

HIV-1 Reverse Transcriptase Inhibition Studies

Human Immunodeficiency Virus Type 1 (HIV-1) remains a major global health concern, with the reverse transcriptase (RT) enzyme being a cornerstone of antiretroviral therapy. mdpi.comnih.gov HIV-1 RT is responsible for converting the viral RNA genome into DNA, a critical step in the viral life cycle. mdpi.comresearchgate.net Inhibitors of this enzyme are classified as either nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) or non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com

While fragment-based drug discovery has been employed to identify novel RT inhibitors, and various heterocyclic compounds, including dipyrido[2,3-b:2',3'-e]diazepinones, have been explored, specific data on the inhibitory activity of this compound analogues against HIV-1 RT is not yet publicly available. mdpi.comnih.gov Further research is required to determine if this chemical class can effectively inhibit HIV-1 RT and to characterize its potential mechanism of action.

Influenza Virus Polymerase (RNAP) Target Engagement

The influenza virus polymerase, a heterotrimeric complex consisting of PA, PB1, and PB2 subunits, is an attractive target for antiviral drug development due to its essential role in viral replication and its high degree of conservation across different strains. nih.gov Current research into influenza polymerase inhibitors focuses on targeting the various subunits to disrupt their function. nih.gov

Azetidinone derivatives have been noted for their potential antiviral properties, attributed to their ability to inhibit proteins crucial for the viral life cycle. researchgate.net Additionally, some 2-benzoxyl-phenylpyridine derivatives have demonstrated antiviral effects against coxsackievirus B3 and adenovirus type 7 by targeting the early stages of viral replication. mdpi.com However, specific studies detailing the engagement of this compound analogues with the influenza virus polymerase are not currently in the public domain.

Kinase Inhibition Profiles

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of drug discovery efforts.

Aurora Kinase Inhibition and Oncogene Modulation

The Aurora kinases (A, B, and C) are serine/threonine kinases that are key regulators of mitosis. mdpi.com Their overexpression is common in various cancers, making them promising therapeutic targets. mdpi.com Several small molecule inhibitors of Aurora kinases have been developed, with some showing selectivity for specific isoforms. mdpi.comnih.govresearchgate.netyoutube.com

While various heterocyclic scaffolds, such as imidazo[4,5-b]pyridines and 3-(pyrrolopyridin-2-yl)indazoles, have been identified as potent Aurora kinase inhibitors, there is no published data specifically linking the this compound scaffold to the inhibition of Aurora kinases. nih.govnih.gov

Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a crucial role in cell adhesion, migration, and survival. google.comnih.govnih.gov Inhibition of FAK is therefore considered a promising strategy for cancer therapy. nih.govnih.gov

A patent for small-molecule FAK inhibitors has been filed, and various anilinopyridines have been investigated as FAK inhibitors. google.comgoogle.com A cell-permeable pyrazolobenzothiazinedioxide compound has also been identified as a FAK inhibitor. sigmaaldrich.com However, specific data on the FAK inhibitory activity of this compound analogues is not available.

Epidermal Growth Factor Receptor (EGFR) and HER2 Inhibition

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases. nih.gov Their overexpression and aberrant signaling are implicated in the development and progression of numerous cancers. nih.gov Consequently, dual inhibitors of EGFR and HER2 are sought after as anticancer agents. google.comnih.gov

While various chemical scaffolds are being explored for their potential to inhibit EGFR and HER2, and patents for inhibitors have been granted, there is currently no specific information available regarding the inhibitory activity of this compound analogues against these receptors. nih.govgoogle.comgoogle.com

Rho Kinase (ROCK) and MK2 Inhibition

Currently, there is a lack of publicly available scientific literature detailing the specific inhibitory activity of this compound analogues on Rho Kinase (ROCK) and Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2). While the ROCK signaling pathway is a significant area of investigation for various therapeutic areas, and numerous inhibitors have been developed, specific data for this particular chemical series is not found in the reviewed literature.

Ion Channel Modulation and Gated Channel Activity (e.g., SLACK Potassium Channels)

The modulation of ion channels, including sodium-activated potassium channels like SLACK (KCNT1), by small molecules is an active area of research for neurological disorders. However, specific studies on the effects of this compound analogues on SLACK channels or other ion channels have not been identified in the public domain. Research into the modulation of various potassium channels by different chemical scaffolds is ongoing, but data directly implicating this specific azetidinyl-pyridine series is not available.

Other Receptor and Enzyme Modulations

Metabotropic Glutamate (B1630785) Receptor 2 (mGlu2) Positive Allosteric Modulation (PAM)

Positive allosteric modulators (PAMs) of metabotropic glutamate receptor 2 (mGlu2) are of interest for treating psychiatric and neurological disorders. Despite the active search for novel mGlu2 PAMs, there is no specific preclinical data in the available literature that characterizes the activity of this compound analogues at this receptor. The field is dominated by other chemical classes, and the potential for this specific scaffold as an mGlu2 PAM remains uninvestigated in published studies.

Toll-like Receptor 4 (TLR4) Pathway Inhibition

The Toll-like receptor 4 (TLR4) signaling pathway is a key component of the innate immune system and a target for inflammatory conditions. While various compounds are being investigated for their TLR4 inhibitory properties, there is a notable absence of published research on the specific effects of this compound analogues on this pathway. Therefore, their potential as TLR4 inhibitors is not documented in the scientific literature.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a target for autoimmune diseases and cancer. A variety of chemical scaffolds have been explored as DHODH inhibitors. However, there is no available preclinical data to suggest that this compound analogues have been evaluated for or possess inhibitory activity against DHODH.

Computational Chemistry and Molecular Modeling for 2 Azetidin 3 Yl 3 Fluoropyridine Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.me For 2-(Azetidin-3-yl)-3-fluoropyridine and its derivatives, QSAR studies are instrumental in predicting their affinity for nAChR subtypes and guiding the design of new compounds with enhanced properties.

The development of a robust QSAR model for this compound would begin with the compilation of a dataset of structurally related compounds with experimentally determined biological activities, such as their binding affinities (Ki) or potencies (EC50) at specific nAChR subtypes. nih.gov The three-dimensional structures of these molecules are then generated and optimized to calculate a wide range of molecular descriptors.

These descriptors, which quantify various physicochemical properties of the molecules, are then used to build a mathematical model that can predict the biological activity. longdom.org Multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms are commonly employed for this purpose. fiveable.me

The predictive power and robustness of the resulting QSAR model must be rigorously validated. nih.govuniroma1.it This is typically achieved through internal validation techniques like leave-one-out cross-validation and external validation using a test set of compounds that were not included in the model's development. nih.govresearchgate.net A statistically significant and predictive QSAR model can then be used to forecast the activity of novel, unsynthesized derivatives of this compound.

Table 1: Hypothetical QSAR Model Validation Statistics

| Parameter | Value | Description |

| r² (squared correlation coefficient) | 0.85 | A measure of the goodness of fit of the model to the training data. |

| q² (cross-validated r²) | 0.75 | An indicator of the model's predictive ability, determined by internal validation. |

| pred_r² (predictive r² for external test set) | 0.82 | A measure of the model's ability to predict the activity of an independent set of compounds. |

Identification of Key Molecular Descriptors Influencing Biological Activity

A crucial outcome of QSAR modeling is the identification of molecular descriptors that have the most significant impact on the biological activity of the compounds. nih.gov For a series of this compound analogs, these descriptors could fall into several categories:

Electronic Descriptors: These describe the distribution of electrons within the molecule and can include partial charges on specific atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The fluorine atom in the pyridine (B92270) ring, for instance, significantly influences the electronic properties.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area. The substitution pattern on the azetidine (B1206935) ring would be a key determinant of steric effects.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a common descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

By understanding which descriptors are most influential, medicinal chemists can make more informed decisions about which modifications to the this compound scaffold are most likely to lead to improved biological activity.

Table 2: Hypothetical Key Molecular Descriptors and Their Influence on nAChR Affinity

| Descriptor | Influence on Activity | Rationale |

| Azetidine Ring Conformation | High | The spatial arrangement of substituents on the azetidine ring can significantly impact binding pocket interactions. ontosight.ainih.gov |

| Pyridine Nitrogen Basicity | Moderate | The basicity of the pyridine nitrogen is crucial for forming key hydrogen bond interactions within the nAChR binding site. sioc-journal.cn |

| Fluorine Atom Position | High | The position of the fluorine atom on the pyridine ring can modulate electronic properties and metabolic stability. |

| Lipophilicity (LogP) | Moderate | An optimal LogP value is often required for good membrane permeability and target engagement. |

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound, docking studies are essential for visualizing its binding mode within the ligand-binding domain of nAChR subtypes. sioc-journal.cnnih.gov

The process begins with obtaining a three-dimensional structure of the target receptor, which can be derived from experimental methods like X-ray crystallography or cryo-electron microscopy, or through homology modeling if an experimental structure is unavailable. The this compound molecule is then computationally placed into the binding site of the receptor in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with the top-ranked poses representing the most likely binding modes.

Analysis of the docked poses reveals key ligand-target interactions, such as:

Hydrogen Bonds: The nitrogen atom of the pyridine ring and the nitrogen of the azetidine ring are likely to act as hydrogen bond acceptors and donors, respectively, with amino acid residues in the binding pocket.

Aromatic Interactions: The pyridine ring can engage in pi-pi stacking or cation-pi interactions with aromatic residues like tyrosine, tryptophan, and phenylalanine, which are known to be important in the nAChR binding site. mdpi.com

Hydrophobic Interactions: The azetidine ring and other nonpolar parts of the molecule can form favorable hydrophobic interactions with nonpolar residues in the receptor.

Understanding these interactions at an atomic level is critical for designing derivatives of this compound with improved affinity and selectivity.

Advanced Conformational Sampling and Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the conformational changes and stability of the complex over time. nih.govchemrxiv.orgacs.org For a flexible molecule like this compound, MD simulations are particularly valuable for exploring its conformational landscape and understanding how it adapts to the binding pocket of the nAChR. wustl.eduresearchgate.net

MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time. nih.gov This allows for the analysis of various dynamic properties, including:

Conformational Flexibility: MD simulations can reveal the preferred conformations of the azetidine ring and the rotational freedom around the bond connecting it to the pyridine ring.

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand within the binding site over the course of the simulation, the stability of the predicted binding mode can be assessed.

Water-Mediated Interactions: MD simulations explicitly include water molecules, which can play a crucial role in mediating interactions between the ligand and the receptor.

Advanced sampling techniques, such as metadynamics, can be employed to enhance the exploration of the conformational space and to calculate the free energy landscape of the binding process, providing deeper insights into the thermodynamics and kinetics of ligand binding. biorxiv.orgresearchgate.netbiorxiv.org

In Silico Screening and Virtual Library Design for Optimized Derivatives

The insights gained from QSAR, molecular docking, and MD simulations can be leveraged to design and screen virtual libraries of this compound derivatives. nih.govresearchgate.net Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comtechniques-ingenieur.fr

The design of a virtual library can be approached in two main ways:

Structure-Based Virtual Screening: This approach uses the three-dimensional structure of the target receptor to dock a library of compounds and rank them based on their predicted binding affinities.

Ligand-Based Virtual Screening: When a high-quality structure of the target is not available, this method uses the properties of known active ligands to identify other compounds with similar characteristics. creative-biolabs.com

A virtual library of this compound derivatives can be created by systematically modifying the core scaffold, for example, by introducing different substituents on the azetidine ring or by altering the position of the fluorine atom on the pyridine ring. creative-biolabs.comnih.gov These virtual compounds can then be screened in silico to prioritize those with the most promising predicted activity and drug-like properties for synthesis and experimental testing. This iterative cycle of design, screening, synthesis, and testing is a powerful strategy for lead optimization.

Radiochemistry and Positron Emission Tomography Pet Tracer Development Based on 2 Azetidin 3 Yl 3 Fluoropyridine Analogues

Radiosynthetic Routes for 18F-Labelled Azetidinyl-Fluoropyridine Tracers

The successful synthesis of fluorine-18 (B77423) (18F) labelled PET tracers is a critical first step in their development. Due to the short half-life of 18F (approximately 110 minutes), radiosynthetic routes must be rapid, efficient, and produce high-purity radiotracers.

Nucleophilic Radiofluorination Strategies (e.g., using Trimethylammonium Precursors)

Nucleophilic aromatic substitution is a cornerstone for introducing 18F into electron-deficient aromatic rings, such as the pyridine (B92270) core of these tracers. A highly effective strategy involves the use of a trimethylammonium salt as a leaving group on the precursor molecule. This method has proven to be a versatile and efficient approach for the radiosynthesis of tracers like 6-[18F]fluoro-A-85380. nih.gov The process typically involves reacting the trimethylammonium iodide salt precursor with [18F]fluoride, which is produced in a cyclotron. The [18F]fluoride is activated by a phase-transfer catalyst, such as Kryptofix 2.2.2 (K222), in the presence of a weak base like potassium carbonate. The nucleophilic [18F]fluoride then displaces the trimethylammonium group on the pyridine ring to form the desired 18F-labelled product. This approach offers several advantages over other methods, including milder reaction conditions and high radiochemical yields. nih.gov

In Vitro Radioligand Binding Characterization and Affinity Determinations

Before a new radiotracer can be used in living subjects, its binding characteristics must be thoroughly evaluated in vitro. This involves determining its affinity and selectivity for the target receptor. For 2-(Azetidin-3-yl)-3-fluoropyridine analogues, the primary target is the α4β2 nicotinic acetylcholine (B1216132) receptor. nih.gov

Competition binding assays are commonly used to determine the inhibition constant (Ki) of the non-radioactive ("cold") version of the tracer. acs.org These assays involve incubating membranes from cells or tissues known to express the target receptor (e.g., rat brain tissue or cells genetically engineered to express specific nAChR subtypes) with a known radioligand, such as [3H]epibatidine. acs.orgnih.gov The new compound is then added at various concentrations to see how effectively it displaces the known radioligand. The Ki value, which reflects the affinity of the compound for the receptor, is then calculated. nih.gov

Studies have shown that halogenated analogues of A-85380, including the 2-fluoro, 5-fluoro, and 6-fluoro derivatives, possess very high, subnanomolar affinity for nAChRs. acs.org For instance, 6-[18F]fluoro-A-85380 has been reported to bind to nAChRs with a very high affinity, showing a dissociation constant (Kd) of 28 pM. nih.gov The Ki values for various analogues against rat brain nAChRs have been found to be in the picomolar range, indicating potent binding. acs.org

The table below summarizes the reported in vitro binding affinities for several key analogues.

| Compound | Target Receptor | Ki / Kd (pM) | Source |

| 2-Fluoro-A-85380 | nAChRs (rat brain) | 11 - 210 | acs.org |

| 6-Fluoro-A-85380 | nAChRs (rat brain) | 11 - 210 | acs.org |

| 6-[18F]Fluoro-A-85380 | nAChRs | 28 (Kd) | nih.gov |

In Vivo Preclinical PET Imaging Studies in Animal Models

Following successful in vitro characterization, promising radiotracer candidates are evaluated in animal models, such as rodents and non-human primates, to assess their in vivo behavior before they can be considered for human studies. nih.govnih.gov

Pharmacokinetics and Biodistribution Analysis

Pharmacokinetic studies track the absorption, distribution, metabolism, and excretion of the radiotracer in the body over time. PET imaging allows for the non-invasive visualization of this process. For brain imaging agents like the 18F-labelled azetidinyl-fluoropyridine analogues, it is crucial that the tracer can cross the blood-brain barrier and that its distribution in the brain reflects the known density of the target receptors. nih.gov

Studies with 2-[18F]fluoro-A-85380 have demonstrated good brain penetration. nih.gov The regional distribution of radioactivity in the brain was found to be consistent with the known high densities of nAChRs, with the highest uptake observed in the thalamus, followed by other cortical regions, and the lowest uptake in the cerebellum, a region with a low density of α4β2 nAChRs. researchgate.net Similarly, PET studies in rhesus monkeys with 6-[18F]fluoro-A-85380 showed the highest accumulation in brain regions rich in the α4β2 nAChR subtype. nih.gov The ratio of radioactivity in a target-rich region (like the thalamus) to a reference region (like the cerebellum) is often used as an index of specific binding. nih.gov

Receptor Occupancy and Specific Binding Evaluation

To confirm that the tracer is binding specifically to the intended target in vivo, blocking studies are performed. This involves pre-treating the animal with a non-radioactive drug that is known to bind to the same receptor. If the tracer is binding specifically, the pre-treatment should significantly reduce the uptake of the radiotracer in the target-rich regions of the brain.

For 2-[18F]fluoro-A-85380, pre-treatment with various nAChR ligands, including nicotine (B1678760) and unlabelled 2-fluoro-A-85380, was shown to substantially inhibit the tracer's uptake in the brain, confirming its high specificity for nAChRs in vivo. nih.gov These results provide strong evidence that the signal observed in PET scans corresponds to the binding of the tracer to its target, which is a prerequisite for using the tracer to quantify receptor density or occupancy in clinical research. nih.govnih.gov

Brain Uptake and Washout Kinetics for Tracer Optimization

The efficacy of a Positron Emission Tomography (PET) tracer for neuroimaging is critically dependent on its pharmacokinetic profile within the brain. Optimal tracers must not only readily cross the blood-brain barrier (BBB) and engage with their intended target, but they must also clear from non-target tissues in a timely manner to provide a high-quality imaging signal. This section examines the brain uptake and washout kinetics of PET tracers that are structural analogues of this compound, focusing on how these properties influence their development and optimization for imaging targets such as the α4β2 nicotinic acetylcholine receptors (nAChRs).

For PET ligands to be effective, they need to exhibit rapid uptake into the brain followed by differential washout, where the tracer is retained in target-rich regions but clears quickly from areas with low target density. This dynamic creates a high target-to-background ratio, which is essential for clear visualization and accurate quantification of the target. The speed at which a tracer reaches a state of equilibrium, or "steady state," between specific binding and nonspecific binding plus free ligand is a crucial parameter. Tracers with slow kinetics necessitate prolonged and costly scanning sessions, which can be burdensome for patients and logistically challenging for clinical centers. nih.govnih.gov

Research into fluorinated analogues of A-85380, which share the azetidinyl-pyridine core structure, provides significant insights into the kinetic challenges of this chemical class. The two most studied analogues are 2-[¹⁸F]fluoro-A-85380 (2-[¹⁸F]FA) and 6-[¹⁸F]fluoro-A-85380 (6-[¹⁸F]FA). Both of these compounds have been evaluated for their ability to image α4β2-nAChRs in humans. nih.govnih.gov

Studies with 2-[¹⁸F]FA in healthy human volunteers have shown that the tracer's kinetics are best described by a two-tissue compartment model. nih.gov The regional distribution volume (DV), a measure of tracer binding, aligns with the known density of nAChRs in the human brain, with the highest values observed in the thalamus. nih.gov However, a significant drawback of 2-[¹⁸F]FA is its slow kinetics; reaching a stable state for reliable quantification requires extended PET imaging sessions lasting several hours. nih.govjohnshopkins.edu

Similarly, 6-[¹⁸F]FA also demonstrates high-affinity binding to nAChRs but suffers from slow brain kinetics. nih.gov In human studies, the tracer concentration in the thalamus was still increasing 1 to 2 hours after injection, with a very long clearance half-life of approximately 4 hours. nih.gov This failure to reach a steady state in a practical timeframe is a major obstacle to its widespread clinical use. nih.gov The slow kinetics of both 2-[¹⁸F]FA and 6-[¹⁸F]FA have been a primary motivation for the development of new nAChR radioligands with more favorable, faster kinetics. nih.govjohnshopkins.edu

The optimization process for these tracers aims to modify the chemical structure to enhance the speed of brain washout without compromising specific binding. The development of newer generation tracers, such as [¹⁸F]AZAN, highlights this goal. [¹⁸F]AZAN was shown in preclinical baboon studies to rapidly enter the brain and reach a steady state within 90 minutes, a significant improvement over the multi-hour protocols required for 2-[¹⁸F]FA and 6-[¹⁸F]FA. nih.gov This allows for more practical imaging times and more reliable calculation of key outcome measures like binding potential. nih.gov Another example is the tau tracer PI-2620, which was optimized to have high brain uptake with a fast and complete washout from the brain. nih.gov These examples underscore the principle that for analogues of this compound, achieving rapid brain kinetics is as important as achieving high target affinity for successful tracer development.

The data gathered from these analogues provide a crucial framework for designing future PET tracers based on the this compound scaffold, emphasizing the need to balance high affinity and selectivity with favorable pharmacokinetic properties to ensure clinical viability.

Data Table: Brain Kinetic Properties of this compound Analogues

| Tracer | Analogue of | Primary Target | Key Kinetic Findings | Reference |

|---|---|---|---|---|

| 2-[¹⁸F]fluoro-A-85380 (2-[¹⁸F]FA) | This compound | α4β2-nAChR | Slow brain kinetics; requires several hours of scanning to approach steady state. Regional Distribution Volume (DV) in humans ranges from ~5.2 (occipital cortex) to ~15.4 (thalamus). | nih.govnih.gov |

| 6-[¹⁸F]fluoro-A-85380 (6-[¹⁸F]FA) | This compound | α4β2-nAChR | Slow brain kinetics; peak uptake in human thalamus at 1-2 hours post-injection with a clearance half-life of ~4 hours. | nih.gov |

| [¹⁸F]AZAN | Not a direct analogue, but a benchmark for improved kinetics | α4β2-nAChR | Rapid brain kinetics; reaches steady state in baboon brain within 90 minutes. Considered superior to 2-[¹⁸F]FA and 6-[¹⁸F]FA for imaging. | nih.gov |

Future Directions and Advanced Research Perspectives for 2 Azetidin 3 Yl 3 Fluoropyridine Chemistry

Exploration of Novel Analogues with Enhanced Target Selectivity and Potency

A primary objective in the ongoing research of 2-(Azetidin-3-yl)-3-fluoropyridine is the creation of new analogues with superior selectivity for specific nAChR subtypes and increased potency. The wide distribution of nAChRs throughout the nervous system necessitates the development of compounds that can precisely target the receptor subtypes implicated in a particular disease, thereby minimizing off-target effects. nih.gov

Key strategies for generating these novel analogues include:

Modification of the Azetidine (B1206935) Ring: Alterations to the four-membered azetidine ring can significantly influence the compound's interaction with the target receptor.

Substitution on the Pyridine (B92270) Ring: Introducing various chemical groups onto the pyridine ring can modulate the molecule's electronic and steric properties, leading to enhanced binding affinity and selectivity.

Bioisosteric Replacement: Replacing the pyridine ring with other heterocyclic systems is another avenue being explored to fine-tune the pharmacological profile of the lead compound.

The ultimate goal is to synthesize analogues that can effectively discriminate between different nAChR subtypes, such as the α4β2* and α7* receptors, which are key targets for conditions like early-stage Alzheimer's disease. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) has opened new frontiers in drug discovery. For this compound chemistry, these computational tools are being leveraged to accelerate the design and optimization of novel analogues.

Predictive Modeling: Machine learning algorithms can be trained on existing data of similar compounds to predict the biological activity and physicochemical properties of virtual molecules, allowing researchers to prioritize the most promising candidates for synthesis.

Generative Models: AI can generate entirely new chemical structures that are optimized for specific biological targets, potentially leading to the discovery of compounds with novel mechanisms of action.

In Silico Screening: Virtual screening of large chemical libraries against a specific nAChR subtype can identify potential hits with a much higher throughput than traditional experimental methods.

By integrating AI and ML, the timeline for developing new drug candidates based on the this compound scaffold can be significantly reduced.

Application in Polypharmacology and Multi-Target Therapeutic Strategies

Polypharmacology, the concept of a single drug acting on multiple targets, is gaining traction as a promising approach for treating complex multifactorial diseases. The structural features of this compound make it an attractive starting point for developing multi-target ligands.

For instance, analogues could be designed to not only modulate a specific nAChR subtype but also interact with other relevant targets in the central nervous system, such as other neurotransmitter receptors or enzymes. mdpi.com This could lead to synergistic therapeutic effects and a more comprehensive treatment for disorders with complex pathologies. For example, in Alzheimer's disease, a multi-target drug could potentially address both the cholinergic deficit and other pathological cascades. nih.gov

Development of Novel In Vitro and In Vivo Assays for Functional Characterization

A thorough understanding of the pharmacological effects of new this compound analogues requires a suite of sophisticated in vitro and in vivo assays. nih.govnih.gov These assays are crucial for determining a compound's potency, selectivity, and functional activity (i.e., whether it acts as an agonist, antagonist, or allosteric modulator). nih.gov

| Assay Type | Purpose | Examples |

| In Vitro | To assess activity at the molecular and cellular level. | Radioligand binding assays, functional assays using cell lines expressing specific nAChR subtypes, patch-clamp electrophysiology on Xenopus oocytes. nih.govnih.govnih.gov |

| In Vivo | To evaluate the effects of the compound in a living organism. | Animal models of cognitive impairment, pain, and other neurological disorders; pharmacokinetic and pharmacodynamic studies. nih.govnih.gov |

The development of more sensitive and higher-throughput assays will be critical for efficiently screening and characterizing the next generation of this compound-based compounds. jneurosci.org

Strategies for Overcoming Potential Resistance Mechanisms to Analogous Compounds

While drug resistance is most commonly associated with antibiotics and cancer chemotherapy, it is a potential concern for any long-term therapeutic intervention. researchgate.net For nAChR-targeting compounds, resistance could theoretically emerge through several mechanisms:

Receptor Mutation: Genetic mutations in the nAChR could alter the drug's binding site, reducing its efficacy. jcancer.org

Receptor Desensitization: Prolonged exposure to an agonist can lead to a state where the receptor no longer responds to the stimulus, a process known as desensitization. nih.govwikipedia.org

Downregulation of Receptors: The cell may respond to chronic stimulation by reducing the number of receptors on its surface.

Future research will need to focus on strategies to mitigate these potential resistance mechanisms. This could involve developing compounds that are less prone to inducing receptor desensitization or designing combination therapies that target multiple pathways simultaneously. researchgate.net Proactively studying the effects of receptor mutations on drug binding can also guide the development of more robust, next-generation analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.